Remacemide Hydrochloride vs. Felbamate, Lamotrigine, and Stiripentol: Favorable Drug-Drug Interaction Profile
In a comparative evaluation of 12 newer antiepileptic drugs, remacemide was distinguished from lamotrigine, felbamate, and stiripentol by its lack of clinically significant pharmacokinetic drug interactions [1]. The review explicitly states that 'lamotrigine, felbamate and stiripentol exhibit significant drug interactions,' whereas remacemide, along with gabapentin and levetiracetam, demonstrated minimal interaction potential [1]. This characteristic simplifies add-on therapy in refractory epilepsy where polypharmacy is unavoidable.
| Evidence Dimension | Propensity for clinically significant pharmacokinetic drug-drug interactions |
|---|---|
| Target Compound Data | Minimal/insignificant interaction potential |
| Comparator Or Baseline | Lamotrigine: significant; Felbamate: significant; Stiripentol: significant |
| Quantified Difference | Qualitative classification: remacemide grouped with drugs exhibiting 'least' interaction liability; comparators classified as exhibiting 'significant' interactions |
| Conditions | Comparative review of pharmacokinetic profiles of 12 antiepileptic drugs based on published clinical and preclinical data |
Why This Matters
For researchers designing polytherapy studies or evaluating drug candidates for refractory epilepsy, remacemide's low interaction liability reduces confounding variables and simplifies dosing regimens compared to high-interaction alternatives.
- [1] Patsalos PN, Sander JW. Newer antiepileptic drugs. Towards an improved risk-benefit ratio. Drug Saf. 1994 Jul;11(1):37-67. View Source
